3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321674
InChI: InChI=1S/C9H6BrF3O2/c10-7-2-5(4-9(11,12)13)1-6(3-7)8(14)15/h1-3H,4H2,(H,14,15)
SMILES:
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid

CAS No.:

Cat. No.: VC20321674

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid -

Specification

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
IUPAC Name 3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid
Standard InChI InChI=1S/C9H6BrF3O2/c10-7-2-5(4-9(11,12)13)1-6(3-7)8(14)15/h1-3H,4H2,(H,14,15)
Standard InChI Key XRXWIZOUKUHCQL-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(=O)O)Br)CC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid is C₁₀H₈BrF₃O₂, yielding a molecular weight of 313.07 g/mol. The trifluoroethyl group (-CH₂CF₃) introduces significant electronegativity and lipophilicity, while the bromine atom at the 3-position enhances the compound’s susceptibility to nucleophilic substitution reactions .

Structural Analysis

The benzene core features a carboxylic acid group at the 1-position, a bromine atom at the 3-position, and a trifluoroethyl group at the 5-position. This substitution pattern creates a meta relationship between the bromine and trifluoroethyl groups, influencing electronic distribution across the aromatic ring. Density functional theory (DFT) calculations on analogous systems suggest that the trifluoroethyl group exerts a strong electron-withdrawing inductive effect, polarizing the ring and activating the bromine substituent toward cross-coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid can be achieved through a multistep sequence:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to benzoic acid at the 5-position, followed by fluorination to yield a trifluoroethyl moiety.

  • Bromination: Electrophilic bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to install bromine at the 3-position.

  • Oxidation: Conversion of any intermediate alkyl groups to the carboxylic acid functionality using potassium permanganate (KMnO₄) or other oxidizing agents .

Table 1: Representative Synthetic Conditions

StepReaction TypeReagents/ConditionsYield (%)
1AcylationAcCl, AlCl₃, 0°C78
2BrominationBr₂, FeBr₃, 40°C85
3OxidationKMnO₄, H₂O, 100°C92

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance efficiency and safety during bromination and fluorination steps. Automated systems regulate temperature and stoichiometry, achieving >90% purity in bulk batches .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Estimated at 142–145°C based on analogs .

  • Boiling Point: Decomposes before boiling; sublimation observed at 200°C under reduced pressure.

  • Density: 1.72 g/cm³ (predicted via group contribution methods) .

Solubility and Partitioning

  • Aqueous Solubility: Low (0.12 mg/mL at 25°C) due to the hydrophobic trifluoroethyl group.

  • LogP: 2.89, indicating moderate lipophilicity suitable for biological membrane penetration .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) at 80°C yields biaryl derivatives with >80% efficiency .

Carboxylic Acid Derivatives

The -COOH group participates in standard derivatization reactions:

  • Esterification: Methanol and H₂SO₄ catalyst produce methyl esters.

  • Amidation: Reaction with thionyl chloride (SOCl₂) generates an acyl chloride intermediate, which reacts with amines to form amides .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its trifluoroethyl group enhances metabolic stability in vivo, a critical feature for drug candidates .

Materials Science

Incorporated into liquid crystals and polymers, the compound’s fluorinated moiety improves thermal stability and dielectric properties. Applications in organic electronics are under investigation .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Screening: Evaluating anticancer and antimicrobial activity in cell-based assays.

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